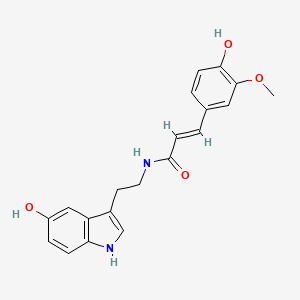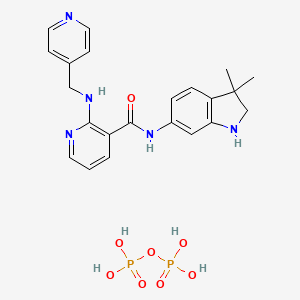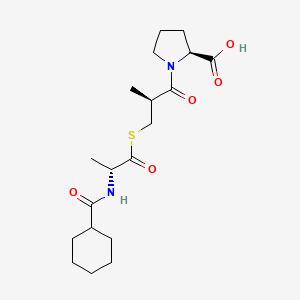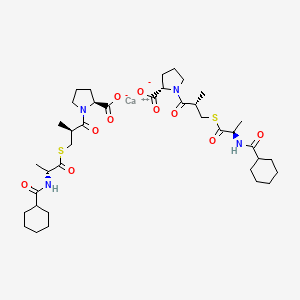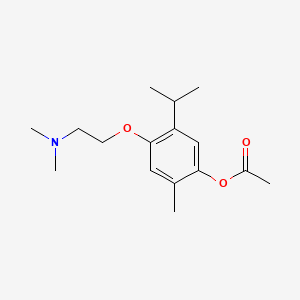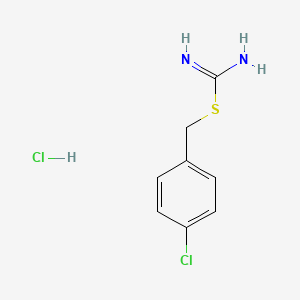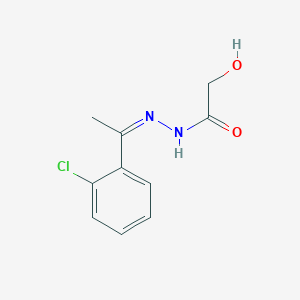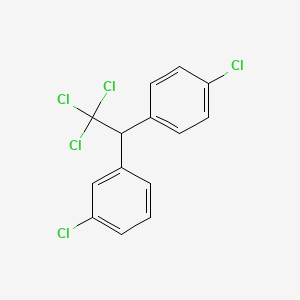![molecular formula C20H20N6S4 B1676839 1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane CAS No. 711019-86-2](/img/structure/B1676839.png)
1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane
Overview
Description
“1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane”, also known as MRS 2578, is a bioactive small molecule . It belongs to the class of organic compounds known as n-phenylthioureas, which are structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .
Molecular Structure Analysis
The empirical formula for this compound is C20H20N6S4 and it has a molecular weight of 472.67 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
MRS 2578 is a desiccated colorless to light brown powder . It is soluble in DMSO (>5 mg/mL), but insoluble in water .Scientific Research Applications
Polymer Synthesis and Modification
The radical addition of thiols to polybutadienes, such as butanethiol, demonstrates the potential for modifying polymer chains and introducing functional groups like thioureido units. This modification can influence the polymer's properties, such as its thermal stability, mechanical strength, and chemical reactivity, making it applicable in various industrial and technological fields (Campa & Pham, 1981).
Catalysis and Hydrodesulfurization
The study of thiophene hydrodesulfurization on molybdenum catalysts highlights the relevance of thioureido and similar compounds in catalytic processes. These compounds can serve as model systems to understand the mechanisms of catalytic reactions, particularly in the removal of sulfur from hydrocarbons, a crucial process in the petroleum industry for producing cleaner fuels (Sullivan & Ekerdt, 1998).
Nanocomposite Materials
The synthesis of butane-1,4-diyl bis(2-mercaptoacetate) and its subsequent reaction with diisocyanates to form polythiourethanes represents an innovative approach to creating new materials with enhanced properties. Such materials can have applications in coatings, adhesives, and the manufacturing of composite materials with improved thermal stability and mechanical properties (Pirayesh, Qolizade, Talebi, & Salami‐Kalajahi, 2022).
Synthetic Organic Chemistry
The metalation of 1,3-dithiolanes, a reaction that can lead to the formation of thiocarbonyl compounds, showcases the utility of thioureido and similar functional groups in synthetic organic chemistry. These reactions can be exploited for the synthesis of various sulfur-containing organic compounds, which have applications in pharmaceuticals, agrochemicals, and material science (Wilson, Georgiadis, Khatri, & Bartmess, 1980).
Mechanism of Action
Target of Action
MRS 2578 primarily targets the P2Y6 nucleotide receptor . The IC50 values are 37 nM at human and 98 nM at rat P2Y6 receptors respectively . It displays no activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors .
Mode of Action
MRS 2578 acts as an antagonist of the P2Y6 receptor . It inhibits the activation of this receptor, thereby blocking the downstream effects triggered by its activation .
Biochemical Pathways
The P2Y6 receptor is involved in various biochemical pathways, including those related to inflammation and immune response . By inhibiting the P2Y6 receptor, MRS 2578 can affect these pathways and their downstream effects .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
MRS 2578 has been shown to inhibit agonist-induced cardiomyocyte contraction and UDP-induced phagocytosis . It has also been found to inhibit the production of Semliki Forest virus as well as viral RNA replication and replicase protein expression . Furthermore, it has been reported to inhibit neutrophil activation and the formation of aggregated neutrophil extracellular traps induced by gout-associated monosodium urate crystals .
properties
IUPAC Name |
1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNRGHTJPFMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582027 | |
| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
711019-86-2 | |
| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of MRS2578?
A1: MRS2578 acts as a selective antagonist of the P2Y6 receptor, a G protein-coupled receptor primarily activated by uridine nucleotides like UDP. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does MRS2578 binding to P2Y6 affect downstream signaling pathways?
A2: By antagonizing P2Y6, MRS2578 disrupts downstream signaling cascades typically initiated by UDP binding. These cascades can include phospholipase C activation, intracellular calcium mobilization, and activation of protein kinases like ERK1/2, p38 MAPK, and NF-κB, depending on the cell type and context. [, , , , , , , , , , ]
Q3: Are there any reported off-target effects of MRS2578?
A3: While MRS2578 is generally considered a selective P2Y6 antagonist, some studies suggest potential interactions with other P2Y receptor subtypes, particularly at higher concentrations. For instance, it has shown partial inhibition of ADP-induced calcium responses in THP-1 monocytes, potentially involving P2Y12. [] Additionally, it demonstrated some inhibition of contractions induced by KCl in rat intrapulmonary arteries at higher concentrations. []
Q4: What are the functional consequences of P2Y6 antagonism by MRS2578 in different cell types?
A4: The effects of MRS2578 vary depending on the cell type and physiological context. For example, it inhibits:* Microglial activation and phagocytosis: Reducing neuronal loss in models of Parkinson’s disease and other neurodegenerative conditions. [, , ]* Inflammatory responses in airway epithelial cells: Attenuating allergic airway inflammation and remodeling in animal models. []* Proliferation and migration of cancer cells: Impeding breast cancer metastasis in vitro and in vivo. []* Pro-inflammatory cytokine production: Reducing IL-8 release from monocytes and intestinal epithelial cells exposed to bacterial toxins. [, ]
Q5: What is the molecular formula and weight of MRS2578?
A5: The molecular formula of MRS2578 is C22H22N6S4. Its molecular weight is 498.72 g/mol.
Q6: What in vitro models have been used to study the effects of MRS2578?
A7: Various cell lines, including human umbilical vein endothelial cells (HUVECs), murine C2C12 myotubes, 3T3-L1 adipocytes, human keratinocytes (HaCaT), human colon carcinoma cells (Caco-2 and HT-29), and neuronal SH-SY5Y cells, have been utilized. [, , , , , , ]
Q7: What animal models have been employed to investigate the in vivo activity of MRS2578?
A8: Mouse models of allergic airway inflammation, a rat model of collagen-induced arthritis, a mouse model of abdominal aortic aneurysms, and rat models of neuropathic pain and Parkinson’s disease have been used. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



